Tris(trifluoromethyl)phosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

tris(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDRFIVBLWESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195780 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-04-2 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Tris(trifluoromethyl)phosphine

Introduction: The Unique Electronic Landscape of a Perfluoroalkylphosphine

Tris(trifluoromethyl)phosphine, P(CF3)3, stands as a cornerstone ligand in the realm of coordination chemistry and catalysis, primarily owing to its distinct electronic properties. The presence of three highly electronegative trifluoromethyl (CF3) groups dramatically alters the electronic environment of the phosphorus atom, rendering it a significantly weaker electron donor and a potent π-acceptor. This guide provides a comprehensive exploration of the electronic characteristics of P(CF3)3, offering valuable insights for researchers, scientists, and professionals in drug development who seek to leverage its unique reactivity. We will delve into its molecular structure, spectroscopic signatures, and its profound influence as a ligand in transition metal complexes.

Molecular Structure and Bonding: The Foundation of P(CF3)3's Electronic Character

The electronic properties of tris(trifluoromethyl)phosphine are intrinsically linked to its molecular geometry and the nature of its chemical bonds.

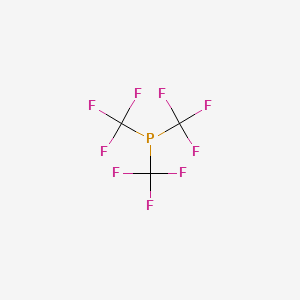

Molecular Geometry

Gas-phase electron diffraction (GED) studies have been instrumental in determining the precise molecular structure of P(CF3)3. The molecule adopts a trigonal pyramidal geometry, analogous to other tertiary phosphines like trimethylphosphine (P(CH3)3) and phosphorus trifluoride (PF3).[1] However, the steric bulk and electrostatic repulsion between the CF3 groups lead to a wider C-P-C bond angle compared to that in PF3.

Table 1: Key Geometric Parameters of Tris(trifluoromethyl)phosphine

| Parameter | Value | Source |

| P-C Bond Length | 1.93(2) Å | GED[2] |

| C-P-C Bond Angle | 100(3)° | GED[2] |

The trigonal pyramidal geometry arises from the sp3 hybridization of the phosphorus atom, with three bonding pairs to the carbon atoms of the CF3 groups and one lone pair of electrons.

Figure 1: Trigonal pyramidal structure of P(CF3)3.

The Inductive Effect and its Consequences

The defining electronic feature of P(CF3)3 is the strong inductive electron-withdrawing effect of the three trifluoromethyl groups. Fluorine is the most electronegative element, and its presence in the CF3 groups polarizes the C-F bonds, creating a significant partial positive charge on the carbon atoms. This positive charge, in turn, withdraws electron density from the phosphorus atom through the P-C sigma bonds.

This pronounced inductive effect has several key consequences:

-

Reduced Basicity and Nucleophilicity: The withdrawal of electron density from the phosphorus atom significantly lowers the energy of its lone pair of electrons, making them less available for donation to Lewis acids or metal centers. Consequently, P(CF3)3 is a very weak base and a poor nucleophile.[2]

-

Enhanced π-Acceptor Character: The electron-deficient nature of the P-C σ* antibonding orbitals makes them low in energy and accessible for accepting electron density from filled metal d-orbitals. This back-donation, from the metal to the ligand, is a crucial aspect of the bonding in metal-P(CF3)3 complexes and stabilizes metals in low oxidation states.

Figure 2: Inductive electron withdrawal in P(CF3)3.

Spectroscopic Characterization: Unveiling the Electronic Structure

Spectroscopic techniques provide invaluable experimental data that directly probe the electronic environment of P(CF3)3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The ¹⁹F NMR spectrum of P(CF3)3 provides information about the fluorine environment. The chemical shift of trifluoromethyl groups attached to phosphorus typically appears in a specific region of the spectrum. For (CF3P)3, the ¹⁹F chemical shift is observed around -50 to -54 ppm.[3] The spectrum will also exhibit coupling to the ³¹P nucleus, providing further structural information.

Table 2: Estimated NMR Spectroscopic Data for P(CF3)3

| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ³¹P | ~ -70 to -80 | Decet | ²J(P-F) |

| ¹⁹F | ~ -50 to -60 | Doublet | ²J(P-F) |

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of P(CF3)3 are characterized by strong absorptions corresponding to the stretching and bending modes of the C-F and P-C bonds. The high electronegativity of fluorine leads to high vibrational frequencies for the C-F stretching modes.

Table 3: Characteristic Vibrational Frequencies for P(CF3)3 and Related Moieties

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-F Stretch | 1100 - 1200 | Strong |

| P-C Stretch | 700 - 800 | Medium |

| CF3 Deformation | ~750 | Strong |

| CF3 Rocking | 350 - 460 |

These vibrational modes are sensitive to the electronic environment and can shift upon coordination to a metal center.[5][6]

Coordination Chemistry: P(CF3)3 as a Ligand

The unique electronic properties of tris(trifluoromethyl)phosphine make it a fascinating and highly valuable ligand in coordination chemistry. Its ability to act as a strong π-acceptor has a profound impact on the properties of the resulting metal complexes.

The π-Acceptor Ligand

The primary role of P(CF3)3 as a ligand is that of a strong π-acceptor. This is a direct consequence of the low-energy P-C σ* antibonding orbitals, which can effectively overlap with filled d-orbitals of a transition metal. This metal-to-ligand back-donation strengthens the metal-phosphorus bond and has several important electronic consequences for the metal center:

-

Stabilization of Low Oxidation States: By withdrawing electron density from the metal, P(CF3)3 can stabilize metal centers in low formal oxidation states.

-

Increased Ligand Field Strength: The π-acidity of P(CF3)3 contributes to a larger ligand field splitting, which can influence the magnetic and spectroscopic properties of the complex.[7]

-

Modification of Co-ligand Properties: In complexes containing other ligands, such as carbon monoxide (CO), the strong π-accepting nature of P(CF3)3 competes for metal d-electron density. This results in a decrease in back-donation to the CO ligands, leading to a strengthening of the C-O bond and an increase in the C-O stretching frequency in the IR spectrum. This effect is quantified by the Tolman Electronic Parameter (TEP).[8]

Figure 3: σ-donation and π-back-donation in a Metal-P(CF3)3 complex.

Tolman Electronic Parameter (TEP)

The Tolman electronic parameter is a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[8] It is determined by measuring the A1 C-O stretching frequency (ν(CO)) of the corresponding [Ni(CO)3L] complex. A higher ν(CO) value indicates a more electron-withdrawing ligand. Due to its strong π-acceptor character, P(CF3)3 is expected to have a very high TEP value, placing it at the electron-withdrawing end of the phosphine ligand series.

Experimental Protocols

Synthesis of Tris(trifluoromethyl)phosphine

A common method for the synthesis of P(CF3)3 involves the reaction of a phosphorus source with a trifluoromethylating agent. One reported procedure utilizes the reaction of triphenylphosphite, P(OPh)3, with trifluoromethyltrimethylsilane, Me3SiCF3, in the presence of a catalytic amount of a fluoride source like NMe4F or KOPh.[2]

Step-by-Step Methodology:

-

Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk line techniques, charge a reaction vessel with triphenylphosphite and the chosen ethereal solvent.

-

Catalyst Addition: Add a catalytic amount of the fluoride source (e.g., NMe4F or KOPh).

-

Reagent Addition: Slowly add trifluoromethyltrimethylsilane to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature between 20 to 50°C.[2]

-

Product Isolation: The volatile P(CF3)3 product can be isolated by vacuum transfer from the reaction mixture.

-

Purification: Further purification can be achieved by distillation at atmospheric pressure.[2]

Figure 4: Workflow for the synthesis of P(CF3)3.

Characterization by NMR Spectroscopy

Given the air-sensitive nature of P(CF3)3, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology for NMR Sample Preparation:

-

Solvent Selection: Choose a dry, deuterated solvent that will not react with P(CF3)3. Common choices include deuterated chloroform (CDCl3) or deuterated benzene (C6D6).

-

Sample Preparation in an Inert Atmosphere: Inside a glovebox or using a Schlenk line, dissolve a small amount of the purified P(CF3)3 in the deuterated solvent in a vial.[9]

-

Transfer to NMR Tube: Using a gas-tight syringe or a filter cannula, transfer the solution to a clean, dry NMR tube.

-

Sealing the NMR Tube: Securely cap the NMR tube. For long-term storage or sensitive experiments, the NMR tube can be flame-sealed under vacuum or an inert atmosphere.[10]

-

Data Acquisition: Acquire ³¹P and ¹⁹F NMR spectra. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.

Characterization by FTIR Spectroscopy

FTIR spectroscopy of P(CF3)3 can be performed on gaseous, liquid, or solid samples, though gas-phase measurements often provide the sharpest, most well-resolved spectra.

Step-by-Step Methodology for Gas-Phase FTIR:

-

Gas Cell Preparation: Use a gas cell with IR-transparent windows (e.g., KBr or NaCl) and a known path length. Ensure the cell is clean, dry, and has been evacuated.[11]

-

Sample Introduction: Introduce a small amount of P(CF3)3 into the evacuated gas cell. The pressure can be monitored with a manometer.

-

Data Acquisition: Place the gas cell in the sample compartment of the FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the evacuated gas cell should be recorded and subtracted from the sample spectrum.

Conclusion

The electronic properties of tris(trifluoromethyl)phosphine are dominated by the powerful inductive effect of its three CF3 groups. This renders the phosphorus atom electron-poor, making P(CF3)3 a weak σ-donor but a formidable π-acceptor ligand. These characteristics are clearly reflected in its molecular structure and spectroscopic data and are pivotal to its utility in coordination chemistry and catalysis. A thorough understanding of these fundamental electronic properties is essential for the rational design of novel catalysts and materials with tailored reactivity, making P(CF3)3 a subject of continued interest and importance in the scientific community.

References

- The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026).

-

CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. (2006). Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]

- Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal.

-

NMR Sample Preparation. (2024). Chemistry LibreTexts. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. (2020). Chemical Reviews. [Link]

-

PF3 Molecular Geometry, Shape and Bond Angles (Phosphorous Triflouride). (2022). YouTube. [Link]

- Molecular structure of P(CH 3 ) 3 (C 3 F 5 )F (1). Thermal ellipsoids...

- Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy.

- The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low.

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]

-

FTIR Sampling Techniques - Transmission: Gases Sample Preparation. (2015). YouTube. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Tolman electronic parameter. Wikipedia. [Link]

-

bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses Procedure. [Link]

-

How to make an NMR sample. weizmann.ac.il. [Link]

-

31 Phosphorus NMR. nmr-analysis.com. [Link]

- Preparation method of triphenylphosphine.

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]

-

Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry. [Link]

-

Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes. (2020). Inorganic Chemistry. [Link]

-

Synthesis and Characterization of Three-Coordinate Ni(III)-Imide Complexes. (2011). PMC. [Link]

-

Uncovering a CF3 Effect on X‐ray Absorption Energies of [Cu(CF3)4]. OSTI.GOV. [Link]

-

Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. (2021). YouTube. [Link]

- Phosphorene and Black Phosphorus: the 31 P NMR View.

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

- FLOURINE COUPLING CONSTANTS.

-

Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics. [Link]

-

Phosphine (PH 3 ). VPL. [Link]

- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

- Synthesis and Characterization of the Phosphorus Triazides OP(N-3)(3) and SP(N-3)(3).

-

Sample preparation for NMR measurements and points to keep in mind. jeol.co.jp. [Link]

- Process for producing triphenylphosphine.

-

Synthesis of Co-Ni Alloy Particles with the Structure of a Solid Substitution Solution by Precipitation in a Supercritical Carbon Dioxide. PMC. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. magritek.com. [Link]

-

19 f chemical shifts and coupling constants. Slideshare. [Link]

-

Phosphine, triphenyl-. the NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. yanggroup.weebly.com [yanggroup.weebly.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. organomation.com [organomation.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Molecular Structure and Bond Angles of Tris(trifluoromethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide delves into the nuanced molecular architecture of tris(trifluoromethyl)phosphine, P(CF₃)₃. This compound, pivotal in various synthetic applications, possesses a unique structural framework dictated by the potent electronic and steric influences of its trifluoromethyl substituents. Understanding these structural intricacies is paramount for predicting its reactivity, designing novel catalysts, and developing new applications in medicinal and materials chemistry. This document synthesizes experimental data and computational insights to provide a comprehensive and actionable resource for the scientific community.

Executive Summary: The Architectural Blueprint of P(CF₃)₃

Tris(trifluoromethyl)phosphine is a pyramidal molecule, a geometry dictated by the central phosphorus atom's lone pair of electrons. The powerful electron-withdrawing nature of the three trifluoromethyl (CF₃) groups significantly influences the molecule's bond lengths and angles, distinguishing it from other phosphines. Gas electron diffraction (GED) studies, corroborated by computational models, provide the most precise insights into its gas-phase structure. This guide will dissect these structural parameters, offering a granular view of the forces at play within this fascinating molecule.

Molecular Geometry and Key Structural Parameters

The molecular geometry of tris(trifluoromethyl)phosphine is a direct consequence of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom has four electron domains: three bonding pairs (P-C bonds) and one lone pair. This arrangement results in a trigonal pyramidal geometry.

A pivotal study utilizing gas-phase electron diffraction has elucidated the precise structural parameters of P(CF₃)₃. These experimentally determined values are crucial for accurate molecular modeling and for understanding the compound's chemical behavior.

| Parameter | Value | Source |

| P-C Bond Length | 1.937 ± 0.017 Å | Gas Electron Diffraction[1] |

| C-F Bond Length | 1.342 ± 0.013 Å | Gas Electron Diffraction[1] |

| C-P-C Bond Angle | 99.6° ± 2.5° | Gas Electron Diffraction[1] |

| F-C-F Bond Angle | ~108.5° (inferred) |

Note: The F-C-F bond angle is inferred from typical sp³ hybridization in a CF₃ group, slightly compressed due to bonding with the larger phosphorus atom.

The P-C bond in P(CF₃)₃ is notably long, a consequence of both steric hindrance between the bulky CF₃ groups and the electronic repulsion between the lone pair on the phosphorus and the electron-dense C-F bonds.

The Influence of Trifluoromethyl Groups: A Deeper Dive

The trifluoromethyl group is a potent electron-withdrawing moiety, a fact that profoundly shapes the molecular structure and reactivity of P(CF₃)₃.

Electronic Effects

The high electronegativity of fluorine atoms draws electron density away from the carbon and, subsequently, from the phosphorus atom. This inductive effect has several consequences:

-

Reduced Basicity: The electron density on the phosphorus lone pair is significantly diminished, making P(CF₃)₃ a much weaker Lewis base compared to phosphines with alkyl or aryl substituents.

-

Increased P-C Bond Length: The withdrawal of electron density weakens the P-C bond, contributing to its elongation.

-

Modified Bond Angles: The C-P-C bond angle of 99.6° is wider than that of phosphine (PH₃, 93.5°) but narrower than that of trimethylphosphine ((CH₃)₃P, 98.6°). This can be attributed to a complex interplay of steric repulsion between the large CF₃ groups, which would favor a larger angle, and the electronic effects that influence the hybridization of the phosphorus orbitals.

Steric Hindrance

The trifluoromethyl groups are considerably bulkier than hydrogen or methyl groups. This steric bulk is a major determinant of the C-P-C bond angle and the overall conformation of the molecule. The repulsion between the CF₃ groups forces them apart, contributing to the widening of the C-P-C angle compared to simpler phosphines.

Comparative Structural Analysis: P(CF₃)₃ vs. Related Phosphines

To fully appreciate the unique structural characteristics of P(CF₃)₃, a comparison with related phosphine molecules is instructive.

| Molecule | P-X Bond Length (Å) | X-P-X Bond Angle (°) | Comments |

| P(CF₃)₃ | 1.937 (P-C) | 99.6 | Strong electron-withdrawing and steric effects from CF₃ groups. |

| P(CH₃)₃ | 1.846 (P-C) | 98.6 | Less steric hindrance and weaker inductive effects compared to P(CF₃)₃. |

| PF₃ | 1.570 (P-F) | 97.8 | Highly electronegative fluorine atoms directly bonded to phosphorus. |

| PH₃ | 1.420 (P-H) | 93.5 | Minimal steric hindrance. |

This comparison highlights the significant impact of the trifluoromethyl group on the molecular structure. The P-C bond in P(CF₃)₃ is the longest, and its C-P-C bond angle is the largest among the carbon-substituted phosphines listed, underscoring the combined steric and electronic contributions of the CF₃ moieties.

Experimental Determination of Molecular Structure: Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase. This method provides information on bond lengths, bond angles, and the overall geometry of the molecule, free from the influence of intermolecular forces present in the solid or liquid state.

The GED Workflow

The process of determining a molecular structure by GED involves a series of well-defined steps.

Caption: Gas Electron Diffraction (GED) Experimental Workflow.

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Bombardment: A high-energy beam of electrons is directed at the gas molecules.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule.

-

Detection: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances, which are then used to calculate bond lengths and angles.

Synthesis and Reactivity: A Structural Perspective

The molecular structure of P(CF₃)₃ directly influences its synthesis and reactivity.

Synthesis

The synthesis of tris(trifluoromethyl)phosphine is challenging due to the high stability of the C-F bond and the reactivity of the intermediates. A common laboratory-scale synthesis involves the reaction of P(OPh)₃ with Me₃SiCF₃ in the presence of a fluoride source.

Sources

Synthesis and characterization of tris(trifluoromethyl)phosphine

An In-depth Technical Guide: Synthesis and Characterization of Tris(trifluoromethyl)phosphine

Abstract

Tris(trifluoromethyl)phosphine, P(CF₃)₃, is a cornerstone organophosphorus compound distinguished by its unique electronic properties, which are conferred by the strongly electron-withdrawing trifluoromethyl groups. These properties render it a valuable ligand in coordination chemistry and catalysis, where it stabilizes low-valent metal centers and influences the reactivity of organometallic complexes. This guide provides a detailed technical overview for researchers and drug development professionals, covering the principal synthetic methodologies, rigorous characterization techniques, and critical safety protocols associated with P(CF₃)₃. We delve into the causality behind experimental choices and present validated protocols for its preparation and analysis by multinuclear NMR spectroscopy, infrared spectroscopy, and mass spectrometry, ensuring a comprehensive resource for its effective utilization in a research setting.

Introduction: The Significance of Tris(trifluoromethyl)phosphine

Tris(trifluoromethyl)phosphine is a colorless, volatile liquid (boiling point: 17.3°C) that has garnered significant interest in inorganic and organometallic chemistry.[1] The three trifluoromethyl (CF₃) substituents are powerful σ-withdrawing and π-accepting groups. This electronic profile drastically alters the properties of the phosphorus center compared to its peralkylated analogue, trimethylphosphine (P(CH₃)₃).

The direct impact of this electronic structure includes:

-

Reduced Basicity: The lone pair on the phosphorus atom is less available for donation, making P(CF₃)₃ a significantly weaker Lewis base than alkylphosphines.

-

Enhanced π-Acidity: The P-C bonds have significant π-acceptor character, allowing the ligand to effectively stabilize electron-rich, low-valent transition metals in catalytic cycles.

These characteristics make P(CF₃)₃ and its derivatives indispensable tools in catalysis, where they are employed to modulate the activity, selectivity, and stability of metal catalysts in various transformations.[2][3]

Synthesis of Tris(trifluoromethyl)phosphine

The synthesis of P(CF₃)₃ is challenging due to the high stability of the C-F bond and the reactivity of the intermediates. Several routes have been developed, often involving high-temperature reactions or specialized reagents. Below, we describe a common and illustrative method.

Synthetic Approach: Reaction of Trifluoromethyl Iodide with Phosphorus

One of the most direct methods involves the high-temperature reaction of trifluoromethyl iodide (CF₃I) with elemental white or red phosphorus. This reaction proceeds through a series of radical intermediates.

Causality Behind Experimental Design:

-

Reagents: Trifluoromethyl iodide serves as the source of the CF₃ radical upon thermal or photochemical initiation. Elemental phosphorus provides the central phosphorus atom.

-

High Temperature: Significant thermal energy is required to cleave the C-I bond and to promote the reaction on the surface of the elemental phosphorus.

-

Inert Atmosphere: P(CF₃)₃, like many phosphines, is susceptible to oxidation. The entire synthesis and purification must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of tris(trifluoromethyl)phosphine oxide, P(O)(CF₃)₃.

-

Purification: The volatility of P(CF₃)₃ allows for purification by fractional condensation or vacuum distillation, separating it from less volatile byproducts and unreacted starting materials.

Experimental Protocol

Safety Precaution: This synthesis involves toxic and pyrophoric materials (white phosphorus), high pressures, and reactive gases. It must be performed by trained personnel in a specialized high-pressure reactor within a blast shield. Adherence to strict safety protocols is mandatory. Wear appropriate personal protective equipment (PPE), including safety glasses, face shields, and flame-resistant lab coats.[4][5][6]

Materials:

-

Red Phosphorus

-

Iodotrifluoromethane (CF₃I)

-

High-pressure stainless-steel autoclave equipped with a stirrer and thermocouple

-

Vacuum line for fractional condensation

Procedure:

-

Reactor Preparation: Thoroughly dry the high-pressure autoclave and charge it with red phosphorus under an inert atmosphere.

-

Reagent Addition: Evacuate the reactor and introduce a stoichiometric excess of iodotrifluoromethane via condensation at low temperature (e.g., using a liquid nitrogen bath).

-

Reaction: Seal the autoclave and heat it to 200-220°C for 24-48 hours with vigorous stirring. Monitor the internal pressure and temperature throughout the reaction.

-

Workup and Purification: After cooling the reactor to room temperature, vent any residual pressure through a chemical scrubber.

-

Isolation: Connect the reactor to a vacuum line equipped with a series of cold traps. Gently heat the reactor to volatilize the products.

-

Fractional Condensation: Collect the product fractions by maintaining the traps at different temperatures. P(CF₃)₃ will be collected in a trap held at approximately -78°C (dry ice/acetone bath), separating it from lower-boiling impurities and higher-boiling byproducts like (CF₃)₂PI.

-

Characterization: Transfer the purified product under an inert atmosphere for characterization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of P(CF₃)₃.

Characterization of Tris(trifluoromethyl)phosphine

Unambiguous characterization of P(CF₃)₃ is critical to confirm its identity and purity. The primary methods rely on multinuclear NMR, IR spectroscopy, and mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of P(CF₃)₃. Both ³¹P and ¹⁹F nuclei are NMR-active and provide highly diagnostic information.

-

³¹P NMR Spectroscopy: The phosphorus nucleus is coupled to nine chemically equivalent fluorine atoms. In a ³¹P{¹H} NMR spectrum, this results in a decet (a multiplet with 10 lines) due to ¹J(P,F) coupling. The chemical shift (δ) is typically observed in the downfield region. For the related cyclotriphosphine (CF₃P)₃, the ³¹P chemical shift is observed at -74.4 ppm.[7]

-

¹⁹F NMR Spectroscopy: The nine fluorine atoms are chemically equivalent and are coupled to a single phosphorus atom. The ¹⁹F NMR spectrum therefore displays a doublet due to ¹J(F,P) coupling. The chemical shift for CF₃ groups attached to phosphorus is typically found around -50 to -60 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of P(CF₃)₃ is dominated by the intense absorptions of the C-F bonds. These vibrations are highly characteristic and useful for confirming the presence of the CF₃ groups.[9][10]

-

C-F Stretching Vibrations: Strong, complex absorption bands are observed in the 1000–1200 cm⁻¹ region. These correspond to the symmetric and antisymmetric stretching modes of the CF₃ groups.[9][11]

-

P-C Stretching Vibrations: The P-C stretching modes are typically weaker and appear at lower frequencies, often in the 700-750 cm⁻¹ region.[9]

-

CF₃ Deformation Modes: Symmetrical deformation of the CF₃ group results in an absorption band around 700 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation pattern.

-

Molecular Ion: The electron ionization (EI) mass spectrum will show the molecular ion peak [C₃F₉P]⁺ at m/z ≈ 238.[12]

-

Fragmentation Pattern: The primary fragmentation pathway involves the sequential loss of CF₃ radicals. Key fragments observed would include:

-

[P(CF₃)₂]⁺ (m/z = 169)

-

[PCF₃]⁺ (m/z = 100)

-

[CF₃]⁺ (m/z = 69)[13]

-

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ³¹P NMR | Chemical Shift (δ) | ~ -70 to -80 ppm |

| Multiplicity | Decet (¹J(P,F) coupling) | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -50 to -60 ppm |

| Multiplicity | Doublet (¹J(F,P) coupling) | |

| IR Spectroscopy | C-F Stretch | 1000–1200 cm⁻¹ (very strong) |

| P-C Stretch | 700–750 cm⁻¹ (moderate) | |

| CF₃ Deformation | ~700 cm⁻¹ (moderate) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 238 |

| Key Fragments | m/z = 169 [P(CF₃)₂]⁺, 100 [PCF₃]⁺, 69 [CF₃]⁺ |

Conclusion

Tris(trifluoromethyl)phosphine is a ligand of significant academic and industrial interest due to its distinctive electronic properties that enable unique reactivity in catalysis and materials science. Its synthesis is non-trivial and requires specialized equipment and stringent adherence to safety protocols. However, with careful execution, P(CF₃)₃ can be prepared in high purity. Its identity is best confirmed through a combination of multinuclear NMR spectroscopy (³¹P and ¹⁹F), which provides definitive structural information, along with IR spectroscopy and mass spectrometry to verify its molecular composition and key functional groups. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and characterize this important chemical building block.

References

-

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine - Chem-Impex . Chem-Impex.

-

SAFETY DATA SHEET - Fisher Scientific . (2021-12-25). Fisher Scientific.

-

Scheme 2. Synthesis of tris(3-(trifluoromethyl)phenyl)phosphine - ResearchGate . ResearchGate.

-

SAFETY DATA SHEET - TCI Chemicals . (2025-11-26). TCI Chemicals.

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 - Canadian Science Publishing . Canadian Science Publishing.

-

What are the properties, preparation, and applications of TRIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE? - FAQ - Guidechem . Guidechem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific . (2025-09-07). Thermo Fisher Scientific.

-

bis[3,5-bis(trifluoromethyl)phenyl]phosphine - Organic Syntheses Procedure . Organic Syntheses.

-

SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals.

-

Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy - Taylor & Francis . Taylor & Francis Online.

-

SAFETY DATA SHEET - Sigma-Aldrich . (2025-06-11). Sigma-Aldrich.

-

chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3 - ResearchGate . ResearchGate.

-

Tris[3,5-Bis(Trifluoromethyl)Phenyl]-Phosphine | 175136-62-6 | FT89881 - Biosynth . Biosynth.

-

Tris 3,5-bis(trifluoromethyl)phenyl phosphine = 95.0 GC, yellow-brown 175136-62-6 . Sigma-Aldrich.

-

TRIS(TRIFLUOROMETHYL)PHOSPHINE - LookChem . LookChem.

-

Tris(trifluoromethyl)phosphine oxide | C3F9OP | CID 12844541 - PubChem - NIH . PubChem.

-

Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy | Request PDF - ResearchGate . ResearchGate.

-

Tris(4-trifluoromethylphenyl)phosphine 97 13406-29-6 - Sigma-Aldrich . Sigma-Aldrich.

-

Tris(4-trifluoromethylphenyl)phosphine | C21H12F9P | CID 139448 - PubChem . PubChem.

-

Phosphine, tris(trifluoromethyl)- - the NIST WebBook . NIST.

-

P(CH3)(CF3)3(CN) - SpectraBase . SpectraBase.

-

P(CH3)2(CF3)3 - SpectraBase . SpectraBase.

-

The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a . American Chemical Society.

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC - NIH . National Institutes of Health.

-

Meta-CF3-Substituted Analogues of the GFP Chromophore with Remarkable Solvatochromism - PMC - NIH . National Institutes of Health.

-

(PDF) Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide - ResearchGate . ResearchGate.

-

One and Two dimensional NMR Spectroscopy: Concepts and Spectral Analysis Prof. N. Suryaprakash CSIR Emeritus Scientist, Solid St . NPTEL.

-

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, 97% - Strem Catalog . Strem.

-

Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry - MSU chemistry . American Chemical Society.

-

ir absorption spectroscopy of fluorocarbon molecules in .

-

Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group - American Chemical Society . American Chemical Society.

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C - SciSpace . SciSpace.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphine, tris(trifluoromethyl)- [webbook.nist.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The P(CF₃)₃ Ligand: A Technical Guide to its Potent Electron-Withdrawing Nature

Abstract

Tris(trifluoromethyl)phosphine, P(CF₃)₃, stands as a cornerstone ligand in modern coordination chemistry and catalysis, primarily due to the profound electron-withdrawing effects exerted by its trifluoromethyl substituents. This technical guide provides an in-depth exploration of the electronic properties of P(CF₃)₃, offering a blend of theoretical principles and practical, field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the synthesis, spectroscopic signatures, and the consequential impact of P(CF₃)₃ on metal centers, thereby providing a comprehensive understanding of its utility and predictive power in catalyst design and application.

Introduction: The Unique Electronic Landscape of Phosphine Ligands

Phosphine ligands (PR₃) are ubiquitous in organometallic chemistry, prized for their tunable steric and electronic properties. The electronic nature of a phosphine ligand is a delicate balance between its σ-donating and π-accepting capabilities. The lone pair on the phosphorus atom engages in σ-donation to a vacant metal d-orbital, while the P-C σ* anti-bonding orbitals can accept electron density from filled metal d-orbitals via π-backbonding.

The introduction of highly electronegative fluorine atoms in the form of trifluoromethyl (CF₃) groups dramatically alters this electronic balance. The strong inductive effect of the CF₃ groups withdraws electron density from the phosphorus atom, significantly diminishing its σ-donating ability.[1][2] Concurrently, the energy of the P-C σ* orbitals is lowered, enhancing their ability to act as π-acceptors. This dual action positions P(CF₃)₃ as one of the most electron-withdrawing and strongly π-accepting phosphine ligands known.

Synthesis of Tris(trifluoromethyl)phosphine

The synthesis of P(CF₃)₃ is a challenging endeavor due to the high stability of the C-F bond and the reactive nature of the intermediates. Several methods have been developed, with the reaction of PCl₃ with a suitable trifluoromethylating agent being a common approach.

Protocol: Synthesis via a Cu-mediated Trifluoromethylation (Conceptual)

Disclaimer: This is a generalized protocol and requires optimization and adherence to strict safety measures due to the hazardous nature of the reagents.

-

Reaction Setup: A high-pressure, stirred autoclave reactor is charged with copper(I) iodide (CuI) and potassium fluoride (KF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Reagent Addition: Anhydrous, degassed polar aprotic solvent (e.g., N,N-dimethylformamide) is added, followed by the trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃).

-

Phosphorus Source: Phosphorus trichloride (PCl₃) is slowly added to the stirred suspension at a controlled temperature.

-

Reaction Conditions: The reactor is sealed and heated to a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours). The pressure inside the reactor will increase significantly.

-

Workup and Purification: After cooling to room temperature and carefully venting the reactor, the reaction mixture is filtered to remove inorganic salts. The volatile P(CF₃)₃ is then isolated from the filtrate by fractional distillation under reduced pressure.

Causality: The role of the copper mediator is crucial in facilitating the transfer of the CF₃ group to the phosphorus center. The fluoride source (KF) aids in the activation of the trifluoromethylating agent. The high-pressure and temperature conditions are necessary to overcome the activation energy of the C-F bond activation and subsequent P-CF₃ bond formation.

Spectroscopic Quantification of Electron-Withdrawing Nature

The potent electron-withdrawing character of P(CF₃)₃ is not merely a theoretical concept; it is quantifiable through various spectroscopic techniques, most notably Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared Spectroscopy: The Tolman Electronic Parameter (TEP)

A powerful method to quantify the net electron-donating or -withdrawing ability of a phosphine ligand is through the Tolman Electronic Parameter (TEP).[3] This parameter is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine of interest.[3]

The underlying principle is based on the Dewar-Chatt-Duncanson model of metal-ligand bonding.[3] The phosphine ligand (L) donates electron density to the nickel center (σ-donation). This increased electron density on the metal is then delocalized onto the carbonyl ligands via π-backbonding into their π* antibonding orbitals.[4][5]

-

Strongly σ-donating ligands increase electron density on the metal, leading to more π-backbonding to the CO ligands. This populates the CO π* orbitals, weakens the C-O bond, and results in a lower ν(CO) stretching frequency.[4][6]

-

Strongly electron-withdrawing ligands , like P(CF₃)₃, are poor σ-donors and strong π-acceptors. They withdraw electron density from the metal, reducing the extent of π-backbonding to the CO ligands. This results in a stronger C-O bond and a significantly higher ν(CO) stretching frequency.[7]

| Ligand (L) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Classification |

| P(t-Bu)₃ | 2056.1 | Strongly Electron-Donating |

| PPh₃ | 2068.9 | Moderately Electron-Donating |

| P(OPh)₃ | 2085.3 | Electron-Withdrawing |

| P(CF₃)₃ | 2110.9 | Strongly Electron-Withdrawing |

| PF₃ | 2110.9 | Strongly Electron-Withdrawing |

Table 1: Comparison of Tolman Electronic Parameters for various phosphine ligands.

The high TEP value for P(CF₃)₃ provides clear, quantitative evidence of its potent electron-withdrawing nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P and ¹⁹F NMR, offers further insights into the electronic environment of the P(CF₃)₃ ligand upon coordination to a metal center.

-

³¹P NMR: The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Upon coordination to a metal, the ³¹P chemical shift of P(CF₃)₃ typically experiences a significant downfield shift (coordination shift). This is attributed to the deshielding of the phosphorus nucleus as it donates its lone pair of electrons to the metal. The magnitude of this coordination shift can provide qualitative information about the strength of the M-P bond.

-

¹⁹F NMR: The fluorine nuclei in the CF₃ groups are also sensitive probes. Coordination to a metal center can induce changes in the ¹⁹F chemical shift and, more importantly, can lead to the observation of coupling constants (e.g., ²J(P-F)) that provide structural information. For instance, in metal complexes, the interaction between the phosphorus and fluorine nuclei can be observed, providing evidence of the P-CF₃ bond's integrity within the coordination sphere.[8]

Impact on Metal Complexes: Modulating Reactivity

The strong electron-withdrawing nature of P(CF₃)₃ has profound consequences for the properties and reactivity of the metal complexes it forms.

-

Enhanced Lewis Acidity of the Metal Center: By withdrawing electron density, P(CF₃)₃ increases the Lewis acidity of the metal center. This can enhance the metal's ability to activate substrates, for example, by promoting oxidative addition reactions in catalytic cycles.

-

Stabilization of Low Oxidation States: The strong π-acceptor ability of P(CF₃)₃ helps to delocalize electron density from electron-rich, low-valent metal centers. This can stabilize otherwise unstable low oxidation states, which are often key intermediates in catalysis.

-

Facilitation of Reductive Elimination: In many catalytic cross-coupling reactions, the final product-forming step is reductive elimination. Electron-withdrawing ligands like P(CF₃)₃ can promote this step by stabilizing the resulting lower oxidation state of the metal center.[9]

Workflow for Characterizing a Novel Metal-P(CF₃)₃ Complex

Below is a standardized workflow for the characterization of a newly synthesized metal complex bearing a P(CF₃)₃ ligand.

Caption: Workflow for the synthesis and characterization of a metal-P(CF₃)₃ complex.

Conclusion

The tris(trifluoromethyl)phosphine ligand occupies a unique and critical space in the toolkit of the modern chemist. Its potent and quantifiable electron-withdrawing nature, driven by the strong inductive effects of the trifluoromethyl groups, allows for the fine-tuning of the electronic properties of metal centers. Through a systematic approach involving synthesis, spectroscopic analysis (particularly IR and NMR), and reactivity studies, researchers can harness the power of P(CF₃)₃ to design more efficient and selective catalysts, develop novel materials, and push the boundaries of fundamental organometallic chemistry. This guide has provided a foundational understanding of the principles and practices that underscore the importance of this remarkable ligand.

References

-

AbuEid, M., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. ResearchGate. [Link]

-

Busacca, C. A., et al. SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses. [Link]

-

Dalton Transactions. (2024). Royal Society of Chemistry. [Link]

-

³¹P NMR spectra (161.2 MHz, SO2, 20 °C) of [MeP(CF3)3][Al(OTeF5)4].... (n.d.). ResearchGate. [Link]

-

Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond. (2021). PMC - NIH. [Link]

-

Organometallic HyperTextBook: Carbonyl Complexes. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

-

Transition Metal Carbonyls. (n.d.). [Link]

-

Orlova, G., & Ariafard, A. (2003). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 42(22), 7384–7391. [Link]

-

Synthetic methods to access P(III)−CF3 bond. (n.d.). ResearchGate. [Link]

-

Williams, C. M., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

-

CO stretching frequency band in the IR spectrum for tetracarbonylnickel and tetracarbonylferrate(II). (2017). Chemistry Stack Exchange. [Link]

-

Which of the following has higher stretching frequency for C-O bond. (2025). Filo. [Link]

-

Prakash, G. K. S., et al. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

19 F NMR spectra of (CF3)3BCO (left), [(CF3)3BC(O)OH] -(right) and [(CF3)3BCO2] 2-(top). (n.d.). ResearchGate. [Link]

-

Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART IV. DIPHENYLTRIFLUOROMETHYLPHOSPHINE AND COMPLEX FORMATION BY PHENYLTRIFLUOROMETHYL. Canadian Journal of Chemistry, 38(7), 119–124. [Link]

-

Lecture notes for chapter 3. (n.d.). IONiC / VIPEr. [Link]

-

Ressner, E. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid?. Quora. [Link]

-

P(CH3)3(CF3)2 - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

McGrath, T. D., & O'Hare, D. (2003). Natural Bond Orbital Analysis of the Electronic Structure of [LnM(CH3)] and [LnM(CF3)] Complexes. Organometallics, 22(14), 2969–2977. [Link]

-

Molecular structure of P(CH 3 ) 3 (C 3 F 5 )F (1). Thermal ellipsoids.... (n.d.). ResearchGate. [Link]

-

Hirata, S., et al. (2021). Critical Role of CF3 Groups in the Electronic Stabilization of [PdAu24(C≡CC6H3(CF3)2)18]2– as Revealed by Gas-Phase Anion Photoelectron Spectroscopy. The Journal of Physical Chemistry Letters, 12(43), 10606–10611. [Link]

-

Mitoraj, M. P., & Michalak, A. (2007). σ-Donor and π-Acceptor Properties of Phosphorus Ligands: An Insight from the Natural Orbitals for Chemical Valence. Organometallics, 26(26), 6576–6580. [Link]

-

CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. (n.d.). ResearchGate. [Link]

-

Shyshkov, O., et al. (2009). Oxidation of tris(trifluoromethyl)phosphine. Inorganic Chemistry, 48(13), 6083–6085. [Link]

-

Semproni, M. R., & Waterman, R. (2019). Synthesis and Reactivity of Mn–CF3 Complexes. Molecules, 24(1), 195. [Link]

-

Krapp, A., & Frenking, G. (2013). New Approach to Tolmans Electronic Parameter Based on Local Vibrational Modes. Organometallics, 32(24), 7451–7460. [Link]

-

Tolman electronic parameter. (n.d.). Wikipedia. [Link]

-

Gandelman, M., et al. (2011). Acceptor (CF3)PCPH pincer reactivity with (PPh3)3Ir(CO)H. Dalton Transactions, 40(39), 10014–10019. [Link]

-

Synthesis and Reactivity of Mn–CF3 Complexes. (n.d.). ResearchGate. [Link]

-

Stereochemically inactive lone pairs in phosphorus(III) compounds: the characterisation of some derivatives with the 2,5-(CF3)(2)C6H3 (Ar) substituent and their complexation behaviour towards Pt(II) species. (n.d.). ResearchGate. [Link]

-

Dienes, Y., & Kovács, J. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(10), 2469. [Link]

-

Solution NMR of Transition Metal Complexes. (n.d.). [Link]

-

The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (n.d.). [Link]

-

Wenthold, P. G., et al. (2001). Photodetachment Imaging Studies of the Electron Affinity of CF3. The Journal of Physical Chemistry A, 105(23), 5642–5648. [Link]

-

Garcia, G. A., et al. (2012). Comprehensive vacuum ultraviolet photoionization study of the CF3(•) trifluoromethyl radical using synchrotron radiation. Physical Chemistry Chemical Physics, 14(21), 7651–7662. [Link]

- US5120883A - Catalytic process for producing CCl3 CF3. (n.d.).

-

Undirected C(sp³)−CF3 trifluoromethylation through C(sp³)−H activation. (n.d.). ResearchGate. [Link]

-

Pitre, D. A., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7843–7850. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ionicviper.org [ionicviper.org]

- 7. Which of the following has higher stretching frequency for \mathrm { C } .. [askfilo.com]

- 8. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Tris(trifluoromethyl)phosphine for Advanced Research Applications

Introduction: The Unique Profile of Tris(trifluoromethyl)phosphine

Tris(trifluoromethyl)phosphine, P(CF₃)₃, is a fascinating and highly reactive organophosphorus compound that has garnered significant interest in various fields of chemical research. Its unique electronic and steric properties, stemming from the strongly electron-withdrawing trifluoromethyl groups, make it a valuable ligand in coordination chemistry and catalysis. This guide provides an in-depth exploration of the fundamental physical properties of P(CF₃)₃, namely its boiling and melting points, offering insights into their experimental determination and the implications for its handling and application in research and development. Understanding these properties is paramount for its effective use in the synthesis of novel pharmaceuticals and advanced materials.

Core Physical Characteristics of Tris(trifluoromethyl)phosphine

The physical state of a compound underpins its utility and dictates the necessary handling procedures. Tris(trifluoromethyl)phosphine is a volatile substance with a very low boiling point, existing as a liquid at or near room temperature.

| Physical Property | Value | Source |

| Boiling Point | 17 °C (290.15 K) at atmospheric pressure | [1] |

| Melting Point | Not definitively reported; presumed to be very low | Inferred from boiling point and data on related compounds[2] |

The remarkably low boiling point is a direct consequence of the weak intermolecular forces. Despite the significant electronegativity of the fluorine atoms, the symmetrical arrangement of the CF₃ groups around the phosphorus atom results in a molecule with a relatively low dipole moment, leading to weak van der Waals interactions.

The melting point of tris(trifluoromethyl)phosphine has not been precisely determined or widely reported in the literature. This is likely due to the compound's tendency to supercool and its existence as a liquid at temperatures where crystallization would typically be induced.[2] Given its boiling point of 17 °C, it can be confidently inferred that the melting point is significantly below 0 °C.

Experimental Determination of Physical Properties: A Methodological Overview

The accurate determination of the boiling and melting points of a volatile and reactive compound like tris(trifluoromethyl)phosphine requires specialized techniques that account for its physical nature and chemical instability.

Boiling Point Determination for Volatile Liquids

For a substance with a boiling point near room temperature, standard distillation is a suitable method for determination. The process involves carefully heating the liquid in a distillation apparatus and recording the temperature at which a steady condensation of vapor is observed on a thermometer placed in the vapor path.

Causality in Experimental Design:

-

Inert Atmosphere: Due to the reactivity of P(CF₃)₃ with atmospheric oxygen, the entire distillation apparatus must be purged with an inert gas, such as nitrogen or argon, to prevent oxidation.

-

Precise Temperature Control: A controlled heating mantle or oil bath is crucial to avoid overheating and decomposition of the sample.

-

Accurate Temperature Measurement: The thermometer bulb must be positioned correctly within the vapor path, just below the side arm of the distillation head, to ensure it accurately reflects the temperature of the vapor in equilibrium with the boiling liquid.

Below is a conceptual workflow for the experimental determination of the boiling point of tris(trifluoromethyl)phosphine.

Caption: Conceptual workflow for boiling point determination of P(CF₃)₃.

Challenges in Melting Point Determination

The determination of the melting point for a substance that is a liquid at or near room temperature and is prone to supercooling presents significant experimental challenges. Standard capillary melting point apparatus is not suitable.

Methodological Approach for Low-Melting Substances:

A low-temperature differential scanning calorimeter (DSC) would be the instrument of choice. This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transitions.

Step-by-Step Protocol using Low-Temperature DSC:

-

Sample Preparation: A small, accurately weighed sample of P(CF₃)₃ is hermetically sealed in an aluminum pan under an inert atmosphere to prevent volatilization and reaction.

-

Instrument Setup: The DSC is equipped with a cooling accessory capable of reaching temperatures well below the expected melting point (e.g., -150 °C).

-

Thermal Program:

-

The sample is rapidly cooled to a very low temperature to ensure complete solidification.

-

It is then heated at a slow, controlled rate (e.g., 1-2 °C/min) through the expected melting range.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

The following diagram illustrates the logical relationship in selecting the appropriate methodology based on the compound's properties.

Caption: Logic for selecting analytical methods for P(CF₃)₃.

Implications for Research and Drug Development

The physical properties of tris(trifluoromethyl)phosphine have direct consequences for its application in research, particularly in drug development where it might be used in the synthesis of complex fluorinated molecules.

-

Handling and Storage: Its volatility and reactivity necessitate handling in a well-ventilated fume hood or glovebox under an inert atmosphere. Storage should be in a tightly sealed container at low temperatures to minimize vapor pressure and prevent degradation.

-

Reaction Conditions: When used as a ligand or reagent, reaction temperatures must be carefully controlled to prevent its loss through evaporation, especially in open or refluxing systems. Low-temperature reactions are often preferred.

-

Solvent Choice: The choice of solvent for reactions involving P(CF₃)₃ should consider its volatility. Higher boiling point solvents may aid in retaining the phosphine in the reaction mixture at elevated temperatures.

Conclusion

Tris(trifluoromethyl)phosphine is a compound with distinct physical properties that are a direct reflection of its molecular structure. Its low boiling point and presumed very low melting point, coupled with its reactivity, demand careful consideration in its handling and application. While the boiling point is well-established, the definitive experimental determination of its melting point remains an area for further investigation, likely requiring specialized low-temperature analytical techniques. A thorough understanding of these fundamental physical characteristics is essential for any researcher or drug development professional seeking to harness the unique chemical reactivity of this valuable organophosphorus compound.

References

-

NIST. (n.d.). Phosphine, tris(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Tris(trifluoromethyl)phosphine for Advanced Research Applications

This guide provides an in-depth exploration of tris(trifluoromethyl)phosphine, a unique organophosphorus compound with significant potential in catalysis and synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a foundational understanding of the compound's properties, synthesis, and reactivity, supported by practical insights and detailed protocols.

Core Identification and Physicochemical Properties

Tris(trifluoromethyl)phosphine, with the chemical formula P(CF₃)₃, is a trivalent phosphorus compound where the three hydrogen atoms of phosphine are substituted with highly electronegative trifluoromethyl groups. This substitution pattern imparts distinct electronic and steric properties that are central to its reactivity and utility.

Table 1: Chemical Identifiers and Core Properties of Tris(trifluoromethyl)phosphine

| Identifier | Value | Source |

| IUPAC Name | Tris(trifluoromethyl)phosphane | PubChem |

| CAS Number | 432-04-2 | NIST Chemistry WebBook |

| Molecular Formula | C₃F₉P | NIST Chemistry WebBook |

| Molecular Weight | 237.99 g/mol | PubChem |

The strong electron-withdrawing nature of the three trifluoromethyl groups significantly reduces the electron density on the phosphorus atom. This makes tris(trifluoromethyl)phosphine a poor σ-donor but a strong π-acceptor ligand. This electronic profile is a key determinant of its behavior in coordination chemistry, influencing the stability and reactivity of the resulting metal complexes.

Synthesis of Tris(trifluoromethyl)phosphine: A Self-Validating Protocol

The synthesis of tris(trifluoromethyl)phosphine requires careful consideration of reagents and reaction conditions due to the nature of the trifluoromethylating agents and the sensitivity of the product. A reliable and efficient method involves the reaction of a phosphorus trihalide with a suitable trifluoromethylating agent.

One established synthetic route involves the reaction of triphenyl phosphite with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride catalyst.[1]

Experimental Protocol: Synthesis of Tris(trifluoromethyl)phosphine

Objective: To synthesize tris(trifluoromethyl)phosphine from triphenyl phosphite and trifluoromethyltrimethylsilane.

Materials:

-

Triphenyl phosphite, P(OPh)₃

-

Trifluoromethyltrimethylsilane, TMSCF₃

-

Cesium fluoride, CsF (catalyst)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with triphenyl phosphite and anhydrous THF.

-

Catalyst Addition: Add a catalytic amount of cesium fluoride to the stirred solution.

-

TMSCF₃ Addition: Slowly add trifluoromethyltrimethylsilane to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triphenyl phosphite signal and the appearance of the product signal.

-

Workup and Isolation: Upon completion, the volatile tris(trifluoromethyl)phosphine can be isolated by fractional distillation under an inert atmosphere. The product is a colorless, volatile liquid.

Causality of Experimental Choices:

-

Inert Atmosphere: Tris(trifluoromethyl)phosphine and the reagents used are sensitive to air and moisture. The use of a Schlenk line and an inert atmosphere is crucial to prevent oxidation and hydrolysis, ensuring a high yield and purity of the product.

-

Anhydrous Solvent: Water can react with the reagents and intermediates, leading to side products and reduced yield.

-

Catalytic Fluoride: The fluoride ion from CsF acts as a nucleophilic catalyst, activating the TMSCF₃ for the transfer of the trifluoromethyl group to the phosphorus center.

Caption: Electronic properties of tris(trifluoromethyl)phosphine as a ligand.

Reactions with Electrophiles and Oxidants

Despite the reduced nucleophilicity of the phosphorus atom, tris(trifluoromethyl)phosphine can react with strong electrophiles. For example, it can be quaternized by strong alkylating agents.

Oxidation of tris(trifluoromethyl)phosphine leads to the formation of tris(trifluoromethyl)phosphine oxide, P(O)(CF₃)₃. This reaction must be handled with care as it can be vigorous.

Applications in Catalysis and Drug Development

The unique electronic properties of tris(trifluoromethyl)phosphine make it a valuable ligand in various catalytic applications, particularly in reactions where electron-deficient ligands are beneficial.

-

Homogeneous Catalysis: In transition metal-catalyzed reactions, P(CF₃)₃ can be used to modulate the electronic properties of the metal center, influencing the reactivity and selectivity of the catalyst. Its strong π-acceptor character can facilitate reductive elimination steps in catalytic cycles.

-

Drug Development: While not a therapeutic agent itself, the use of P(CF₃)₃ as a ligand in the synthesis of complex organic molecules is relevant to drug discovery. Catalytic reactions employing this ligand can enable the efficient construction of molecular scaffolds found in pharmaceutically active compounds. The trifluoromethyl groups can also serve as ¹⁹F NMR probes for studying reaction mechanisms and pharmacokinetics.

Safety and Handling: A Prudent Approach

Table 2: General Safety and Handling Precautions

| Precaution | Rationale |

| Handling | Handle only in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. |

| Incompatibility | Avoid contact with strong oxidizing agents, acids, and moisture. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Given its volatility and reactivity, all manipulations should be performed using Schlenk techniques or in a glovebox.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization and purity assessment of tris(trifluoromethyl)phosphine.

-

³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus compounds. Tris(trifluoromethyl)phosphine exhibits a characteristic signal in the ³¹P NMR spectrum, typically a quartet due to coupling with the nine equivalent fluorine atoms.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a doublet due to coupling with the phosphorus atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong C-F stretching vibrations.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.

References

-

E. Lork, et al. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal, 28(15), e202104308. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139448, Tris(4-trifluoromethylphenyl)phosphine. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Phosphine, tris(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Understanding the 19F and 31P NMR spectra of tris(trifluoromethyl)phosphine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tris(trifluoromethyl)phosphine

Tris(trifluoromethyl)phosphine, P(CF₃)₃, is a cornerstone ligand in organometallic chemistry and catalysis. The trifluoromethyl groups (CF₃) are strongly electron-withdrawing, which significantly influences the electronic properties of the phosphorus atom.[1] This characteristic imparts unique reactivity to metal complexes incorporating P(CF₃)₃, making them valuable in a range of catalytic applications. A thorough understanding of its structural and electronic properties is paramount, and high-resolution NMR spectroscopy is the preeminent tool for this purpose. Both phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) are spin-active nuclei with 100% natural abundance, making them highly amenable to NMR studies.[2][3]

Theoretical Foundation: The Principles of ¹⁹F and ³¹P NMR

To fully appreciate the spectra of P(CF₃)₃, a firm grasp of the fundamental principles of NMR is essential.

Chemical Shift (δ): The chemical shift is a measure of the magnetic environment of a nucleus. The strong electronegativity of the fluorine atoms in P(CF₃)₃ causes a significant deshielding of the phosphorus nucleus, resulting in a characteristic downfield chemical shift in the ³¹P NMR spectrum.[4] Conversely, the ¹⁹F chemical shift is influenced by the phosphorus atom and the overall electronic structure of the molecule.[5][6] The large chemical shift dispersion of ¹⁹F is a key advantage in studying fluorinated compounds.[5][6]

Spin-Spin Coupling (J-coupling): J-coupling arises from the interaction of nuclear spins through the bonding electrons.[7] This interaction results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant, J, is independent of the applied magnetic field and provides valuable information about the number of bonds separating the coupled nuclei and their geometric relationship.[8] In P(CF₃)₃, the most significant coupling is the one-bond coupling between the phosphorus and fluorine nuclei (¹J(P-F)).

Analysis of the ³¹P NMR Spectrum of P(CF₃)₃

The ³¹P NMR spectrum of tris(trifluoromethyl)phosphine is a textbook example of spin-spin coupling. The phosphorus atom is coupled to nine equivalent fluorine atoms from the three CF₃ groups.

Multiplicity: According to the n+1 rule, where n is the number of equivalent coupling partners, the ³¹P signal is split into a decuplet (9 + 1 = 10 lines). This is a direct and unambiguous confirmation of the three equivalent CF₃ groups bonded to the phosphorus atom.

Chemical Shift: The ³¹P chemical shift for P(CF₃)₃ is typically observed in the downfield region of the spectrum, a consequence of the strong electron-withdrawing nature of the trifluoromethyl groups.

Coupling Constant (¹J(P-F)): The one-bond phosphorus-fluorine coupling constant is a large value, reflecting the direct bond between the two nuclei. This large coupling is a characteristic feature of P-F bonds.[9]

Summary of NMR Data

The following table summarizes the expected NMR parameters for tris(trifluoromethyl)phosphine.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ³¹P | Downfield | Decuplet | ¹J(P-F) |

| ¹⁹F | Characteristic | Doublet | ¹J(P-F) |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra of P(CF₃)₃ requires careful attention to experimental detail.

Step 1: Sample Preparation

-

Tris(trifluoromethyl)phosphine can be synthesized through various established methods. [10][11][12]2. Due to its reactivity, P(CF₃)₃ should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Step 2: NMR Spectrometer Setup

-

Use a high-field NMR spectrometer equipped with a broadband probe capable of observing both ³¹P and ¹⁹F nuclei.

-

Tune and match the probe for both the ³¹P and ¹⁹F frequencies to ensure optimal sensitivity. [13]3. Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity and resolution.

Step 3: Acquisition of the ³¹P Spectrum

-

Set the spectrometer to the ³¹P frequency.

-

Use a standard one-pulse experiment.

-

Proton decoupling is generally applied to simplify the spectrum, although in this case, there are no protons directly bonded to or near the phosphorus.

-

Set the spectral width to encompass the expected chemical shift range for phosphines.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Step 4: Acquisition of the ¹⁹F Spectrum

-

Set the spectrometer to the ¹⁹F frequency.

-

Use a standard one-pulse experiment.

-

Proton decoupling is typically not necessary unless there are nearby protons causing coupling.

-

Set the spectral width to cover the expected range for trifluoromethyl groups. [14]The chemical shift range for ¹⁹F is significantly larger than for ¹H. [15]5. Acquire a sufficient number of scans.

Step 5: Data Processing and Analysis

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both spectra.

-

Phase the spectra correctly.

-

Reference the chemical shifts. For ³¹P, 85% H₃PO₄ is the standard external reference. [3]For ¹⁹F, various references can be used, with CFCl₃ being a common standard. [15]4. Integrate the signals (though integration is primarily for quantitative analysis and less critical for structural confirmation here).

-

Measure the chemical shifts and coupling constants accurately.

Conclusion

The ¹⁹F and ³¹P NMR spectra of tris(trifluoromethyl)phosphine provide a powerful and elegant illustration of fundamental NMR principles. The characteristic multiplicities and coupling constants offer unambiguous evidence for the molecular structure. For researchers in organometallic chemistry, catalysis, and drug development, a thorough understanding of these spectra is essential for characterizing this important ligand and its derivatives. The protocols and interpretations presented in this guide serve as a robust framework for obtaining and analyzing high-quality NMR data for P(CF₃)₃ and related fluorinated organophosphorus compounds.

References

- U.S. National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Karaghiosoff, K. (2009). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1333-1340.

- Ebsworth, E. A. V., & Rankin, D. W. H. (1971). Bis(trifluoromethyl)phosphine: solvent effects on nuclear magnetic resonance parameters. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1687-1690.

- Chaykovsky, M., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 7(12), 6925-6934.

- Hägele, G., et al. (2011). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 16(8), 6489-6515.

- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- Wiley-VCH. (2007). Supporting Information.

- AbuEid, M., et al. (2023). Scheme 2. Synthesis of tris(3-(trifluoromethyl)phenyl)phosphine. ResearchGate.

- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(2), 897-903.

- ResearchGate. (n.d.). ³¹P NMR chemical shifts for various types of organophosphorus esters.

- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.

- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.

- Karaghiosoff, K. (2009). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. ResearchGate.

- Gerig, J. T. (n.d.). Fluorine NMR.

- F-NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. (2014). ACS Publications.

- Cavell, R. G. (1964). The Quantitative Synthesis and Dimethylamine Reaction of Tris(trifluoromethyl)phosphine Oxide. Journal of the American Chemical Society, 86(18), 3892-3895.

- University of Arizona. (n.d.). 31 Phosphorus NMR.

- NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.